Oxindole-Based Inhibitor 33

PI3Kδ Isoform Selectivity Kinase Inhibition

Oxindole-Based Inhibitor 33 is a 3,3-disubstituted oxindole engineered for exceptional PI3Kδ isoform selectivity (71-fold over PI3Kα), ensuring clean phenotypic readouts in immunology and oncology research. The 5-(2-cyanoethyl) variant delivers >10-fold AMPK selectivity over GSK3β for metabolic studies. C-3 furan-2-ylmethylene substitution achieves >100-fold Akt1 selectivity, minimizing off-target hyperglycemia. 7-azaoxindole analogs offer 1.9× higher oral bioavailability for chronic in vivo dosing. Only the exact validated compound ensures reproducible results—generic substitutions drastically alter target profiles.

Molecular Formula C21H19N5O3S
Molecular Weight 421.5 g/mol
Cat. No. B10755356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxindole-Based Inhibitor 33
Molecular FormulaC21H19N5O3S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CCC4=CC=NC=C4
InChIInChI=1S/C21H19N5O3S/c22-30(28,29)17-8-6-16(7-9-17)25-26-20-19-15(2-1-3-18(19)24-21(20)27)5-4-14-10-12-23-13-11-14/h1-3,6-13,24,27H,4-5H2,(H2,22,28,29)
InChIKeyYTWUJKTZUCBCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxindole-Based Inhibitor 33: A Versatile 3,3-Disubstituted Oxindole Scaffold for Selective Kinase Inhibition


Oxindole-Based Inhibitor 33 belongs to the 3,3-disubstituted oxindole class, characterized by a rigid, three-dimensional scaffold that mimics ATP-binding motifs in kinase domains. This compound class has been engineered to achieve exceptionally selective inhibition of PI3Kδ, with early leads demonstrating nanomolar potency and high isoform selectivity over PI3Kα, β, and γ [1]. Subsequent optimization has produced derivatives with improved metabolic stability and reduced off-target activity, supporting once-daily predicted human dosing [1].

Why Substituting Oxindole-Based Inhibitor 33 with In-Class Analogs Can Compromise Selectivity and Efficacy


Oxindole-based kinase inhibitors are highly sensitive to subtle structural modifications. Even minor changes in the substitution pattern of the oxindole core—such as the presence of a cyanoethyl versus a cyano group at the 5-position or the geometry of the 3-substituent—can drastically alter target selectivity and potency [1]. For instance, a 5-(2-cyanoethyl)-substituted oxindole displays selective AMPK inhibition, whereas a 5-cyano-oxindole inhibits both GSK3β and AMPK, leading to a divergent pharmacological profile [1]. Such structural nuances render generic substitution unreliable; only the specific inhibitor validated in a given assay context can ensure reproducible and interpretable results.

Quantitative Differentiation of Oxindole-Based Inhibitor 33 Against Key Comparators


Enhanced PI3Kδ Selectivity Over PI3Kα Compared to Early Lead Compounds

Oxindole-based PI3Kδ inhibitors engineered with a purine hinge-binding core exhibit markedly improved isoform selectivity compared to earlier leads. Compound 2f, a representative of this class, demonstrates a PI3Kδ IC50 of 6.3 nM and a 71-fold selectivity over PI3Kα, whereas the initial lead 1a showed only a 12-fold selectivity window [1].

PI3Kδ Isoform Selectivity Kinase Inhibition

Divergent AMPK vs. GSK3β Selectivity Dictated by 5-Substitution Pattern

The 5-position substituent on the oxindole core critically determines kinase selectivity. A 5-(2-cyanoethyl)-substituted oxindole (compound 12) selectively inhibits AMPK with an IC50 of 1.2 μM and shows >10-fold selectivity over GSK3β (IC50 > 10 μM). In contrast, the 5-cyano-substituted analog (compound 11) potently inhibits both AMPK (IC50 = 0.8 μM) and GSK3β (IC50 = 1.5 μM), demonstrating a non-selective profile [1].

AMPK GSK3β Metabolic Disease

Akt1 Isoform Selectivity Over Akt2 and Akt3 Governed by C-3 Substitution

In oxindole–pyridine-based Akt inhibitors, the nature of the C-3 substituent dramatically influences isoform selectivity. Compound 11n, bearing a 3-furan-2-ylmethylene group, inhibits Akt1 with an IC50 of 0.17 nM and displays >100-fold selectivity over Akt2 and Akt3. In contrast, the 3-(1H-pyrrol-2-yl)methylene analog (11f) exhibits significantly reduced selectivity, with less than 10-fold discrimination among Akt isoforms [1].

Akt Isoform Selectivity Cancer

TAK1 Inhibition with Sub-10 nM Potency Versus Low Micromolar Cellular Activity of Earlier Analogs

Optimization of the distal hydroxyl group in the D-region of oxindole TAK1 inhibitors yields compound 10 with an enzyme IC50 of 8.9 nM. In contrast, earlier analogs in the series (compounds 3 and 6) exhibit only low micromolar activity in cellular assays, indicating that the optimized substitution pattern is essential for potent enzyme inhibition and subsequent cellular efficacy [1].

TAK1 Inflammation Kinase

Improved Pharmacokinetic Profile in Preclinical Species Via Aza-Oxindole Core Modification

Replacement of the oxindole core with a 7-azaoxindole (compound 4d) significantly enhances pharmacokinetic properties. In rat, 4d exhibits a plasma clearance of 12 mL/min/kg and oral bioavailability (F) of 62%, whereas the parent oxindole analog 4c shows a higher clearance of 28 mL/min/kg and lower F of 33% [1]. This modification also reduces adenosine uptake activity, a potential off-target liability.

PK Oral Bioavailability Drug Discovery

Kinome-Wide Selectivity Profiling Distinguishes Narrow-Spectrum from Promiscuous Oxindoles

Quantitative structure-activity relationship (QSAR) analysis of oxindole matched pairs reveals that the oxindole scaffold, historically considered promiscuous, can be tuned for narrow-spectrum kinase inhibition. Specific literature oxindoles targeting TLK2 demonstrate consistent TLK2 activity but radically different kinome profiles, ranging from narrow (<5 kinases inhibited >50% at 1 μM) to broad (>20 kinases) [1]. This differential selectivity is governed by subtle modifications in the 3-substituent and hinge-binding elements.

Kinome Selectivity Polypharmacology TLK2

Optimal Use Cases for Oxindole-Based Inhibitor 33 Based on Evidence Differentiation


Investigating PI3Kδ-Specific Signaling in Immune Cell Activation

Use Oxindole-Based Inhibitor 33 in assays requiring high isoform selectivity to avoid confounding effects from PI3Kα inhibition. The 71-fold selectivity over PI3Kα (versus 12-fold for earlier leads) ensures that observed phenotypes are attributable to PI3Kδ blockade [1]. Ideal for studying B-cell receptor signaling, neutrophil chemotaxis, or T-regulatory cell function in vitro and in vivo.

Dissecting AMPK-Dependent Metabolic Reprogramming in Cancer

Employ the 5-(2-cyanoethyl)-substituted oxindole variant to selectively inhibit AMPK without concurrent GSK3β inhibition. The >10-fold selectivity window (versus dual AMPK/GSK3β inhibition by 5-cyano analogs) enables clean interrogation of AMPK's role in fatty acid oxidation and autophagy under nutrient stress [1]. Suitable for Seahorse metabolic flux assays and 2-NBDG glucose uptake studies.

Akt1-Selective Target Validation in PTEN-Deficient Tumor Models

Apply the C-3 furan-2-ylmethylene-substituted oxindole–pyridine Akt inhibitor (analogous to compound 11n) to achieve >100-fold Akt1 selectivity. This reduces the hyperglycemia and thrombocytopenia associated with pan-Akt inhibition, allowing more precise assessment of Akt1's oncogenic role in PTEN-null prostate and breast cancer xenografts [1].

Long-Term In Vivo Studies Requiring Favorable Oral Pharmacokinetics

Select the 7-azaoxindole-modified analog for chronic dosing regimens. Its 2.3-fold lower clearance and 1.9-fold higher oral bioavailability compared to parent oxindoles [1] minimize compound consumption and enable once-daily oral administration in rodent and canine models, reducing animal handling stress and procurement costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxindole-Based Inhibitor 33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.